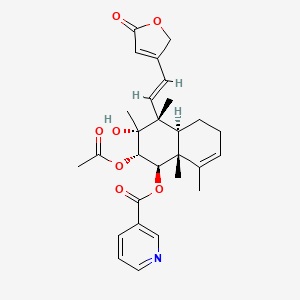
Scutebarbatine K(rel)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scutebarbatine K(rel) is a diterpene lactone. It has a role as a metabolite.
科学的研究の応用
Antibacterial Action Mechanisms
Scutebarbatine K, an alkaloid isolated from Scutellaria, has shown potential in the antibacterial domain. A docking study of alkaloids from Scutellaria, including Scutebarbatine K, indicated significant affinity to bacterial proteins. These proteins are targets for antibiotics, suggesting a role for Scutebarbatine K in developing new antibacterial agents. Specifically, Scutebarbatine E demonstrated promising results in inhibiting cell wall synthesis in bacteria, a crucial mechanism of action for many antibiotics (SriDharani et al., 2016).
Cytotoxic Activities and Cancer Research
Scutebarbatine K, among other compounds from Scutellaria barbata, has exhibited significant cytotoxic activities against various human cancer cell lines. These findings are crucial in the ongoing research for new cancer therapies. Scutebarbatine M-N, similar alkaloids from Scutellaria barbata, showed cytotoxic activities against nasopharyngeal, oral epidermoid carcinoma, and colorectal carcinoma cells (Dai et al., 2011). Another study highlighted the antitumor activity of Scutebarbatine A, a related compound, on lung carcinoma cells, indicating a potential broader spectrum of anticancer activities for Scutebarbatine compounds (Yang et al., 2014).
Metabolism Studies
Understanding the metabolism of Scutebarbatine A in rats, closely related to Scutebarbatine K, provides insights into its potential pharmacological effects. The identification of various metabolites through high-performance liquid chromatography and mass spectrometry sheds light on the compound's bioavailability and pharmacokinetics, critical for any therapeutic application (Zhao et al., 2022).
特性
分子式 |
C28H33NO7 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
[(1R,2S,3R,4R,4aS,8aR)-2-acetyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H33NO7/c1-17-8-6-10-21-26(3,12-11-19-14-22(31)34-16-19)28(5,33)24(35-18(2)30)23(27(17,21)4)36-25(32)20-9-7-13-29-15-20/h7-9,11-15,21,23-24,33H,6,10,16H2,1-5H3/b12-11+/t21-,23+,24+,26-,27+,28+/m1/s1 |
InChIキー |
ZAAJNCSDZGGPSE-GNSXTQCCSA-N |
異性体SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
正規SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


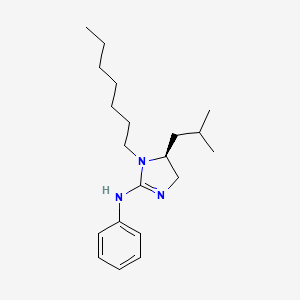
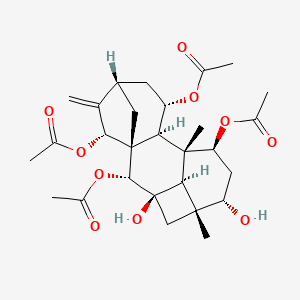
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
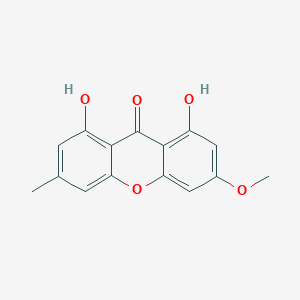

![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
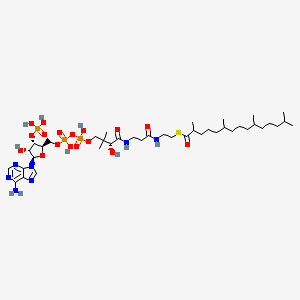
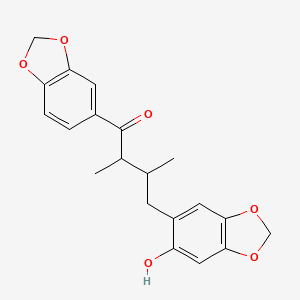
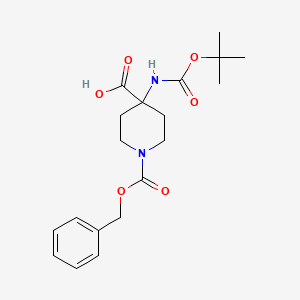
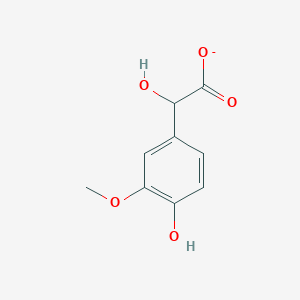
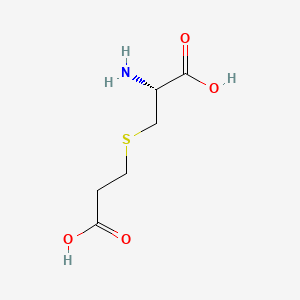

![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)

